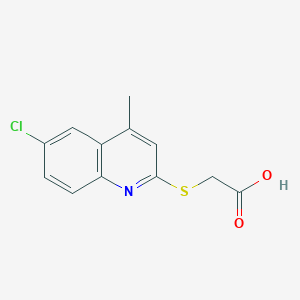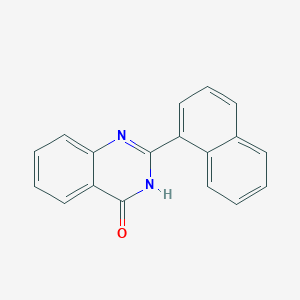
2-naphthalen-1-yl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a naphthalene moiety attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves the copper-mediated tandem C(sp2)–H amination reaction. This method uses N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out in the presence of a copper catalyst, which facilitates the formation of the quinazolinone core .
Industrial Production Methods
While specific industrial production methods for 2-(Naphthalen-1-yl)quinazolin-4(3H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinazolinone derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Alkylthio)-3-(Naphthalen-1-yl)quinazolin-4(3H)-ones: These compounds have similar core structures but differ in the substituents attached to the quinazolinone core.
Quinazolin-4(3H)-ones: A broader class of compounds that share the quinazolinone core but may have different substituents at various positions.
Uniqueness
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is unique due to the presence of the naphthalene moiety, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
18818-37-6 |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15-9-3-4-11-16(15)19-17(20-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20,21) |
InChI-Schlüssel |
PWLHUQRFCZDOQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


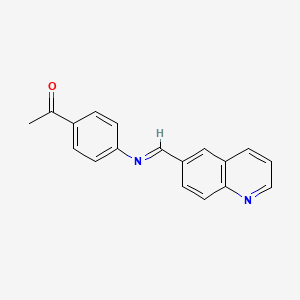
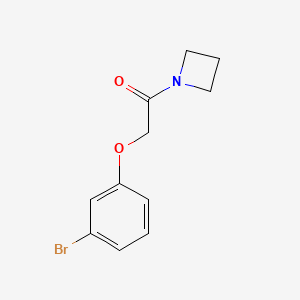
![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)
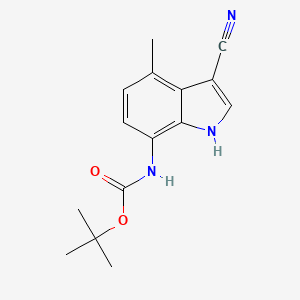

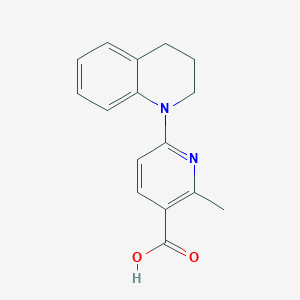
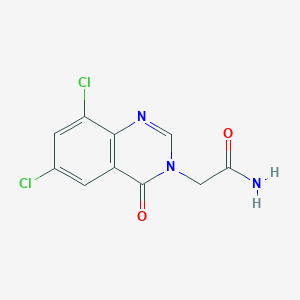
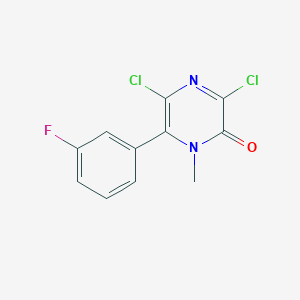
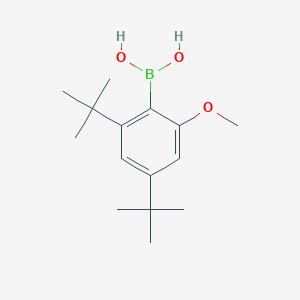

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
